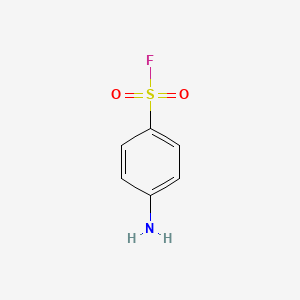

Sulfanilyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95411. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKPIBWYZWYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059176 | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-62-4 | |

| Record name | 4-Aminobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Novel Sulfanilyl Fluoride Derivatives

Abstract

The sulfonyl fluoride moiety, once a niche functional group, has risen to prominence in drug discovery and chemical biology. Its unique combination of stability and context-dependent reactivity makes it a powerful tool for creating covalent inhibitors and robust molecular connectors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of novel sulfanilyl fluoride derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, compare classical and modern synthetic strategies, provide detailed experimental protocols, and contextualize these efforts within their impactful applications, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Chapter 1: The Ascendance of the Sulfonyl Fluoride Moiety

The R-SO₂F group is not a newcomer to chemistry, but its recent surge in popularity is undeniable. Unlike its more reactive sulfonyl chloride (R-SO₂Cl) and bromide (R-SO₂Br) cousins, the sulfonyl fluoride boasts a remarkable balance of stability and reactivity. The strong, polarized sulfur-fluorine bond renders the moiety surprisingly stable to hydrolysis and resistant to reduction.[1][2] However, in the presence of a suitable nucleophile, particularly within the constrained, micro-environment of a protein binding pocket, it becomes a highly effective electrophilic "warhead".[3][4][5]

This "tunable" reactivity is the cornerstone of its utility. Sulfonyl fluorides can form covalent bonds with a range of nucleophilic amino acid residues—not just the commonly targeted cysteine, but also serine, threonine, lysine, tyrosine, and histidine.[4][6][7] This expands the landscape of "druggable" targets, opening new avenues for therapeutic intervention.[4]

Furthermore, the Sharpless group's introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" platform has solidified the importance of sulfonyl fluorides.[2][8][9] SuFEx provides a reliable method for connecting molecular fragments, finding broad application in materials science, bioconjugation, and high-throughput drug discovery.[2][9][10][11]

Mechanism of Covalent Modification

The fundamental reactivity involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur center of the sulfonyl fluoride. The reaction proceeds via a trigonal bipyramidal intermediate, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The local protein environment often plays a crucial role, with nearby basic residues facilitating the deprotonation of the nucleophile, thereby enhancing its reactivity.[4]

Caption: Covalent modification of a protein by a sulfonyl fluoride.

Chapter 2: Synthetic Strategies: From Classical to Cutting-Edge

The synthesis of this compound derivatives can be broadly categorized into two eras: classical methods relying on foundational organic transformations, and modern methods that offer greater efficiency, scope, and milder conditions.

Classical Synthesis: The Workhorse Methods

The most traditional and widely used method for preparing arylsulfonyl fluorides is the two-step sequence involving the conversion of a corresponding sulfonyl chloride.

1. Halogen Exchange (HALEX) from Sulfonyl Chlorides: This is the most conventional approach.[12] Commercially available or readily synthesized arylsulfonyl chlorides are treated with a fluoride source.

-

Reagents: Potassium fluoride (KF), often with a phase-transfer catalyst like 18-crown-6, or other sources like triethylamine trihydrofluoride (Et₃N·3HF).[1]

-

Causality: The sulfonyl chloride is a potent electrophile. The fluoride anion (F⁻) acts as a nucleophile, displacing the chloride. The reaction is driven by the formation of a more stable S-F bond compared to the S-Cl bond. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.

| Fluoride Source | Typical Conditions | Advantages | Disadvantages |

| KF / 18-Crown-6 | Acetonitrile, room temp to 60 °C | High yields, simple setup | Crown ether can be expensive/toxic |

| Aqueous KF | Boiling water | Inexpensive, environmentally benign | Requires vigorous heating, potential for hydrolysis |

| Et₃N·3HF | Dichloromethane, room temp | Homogeneous, mild conditions | Corrosive, requires plasticware |

Modern Synthetic Advances

Recent years have seen a blossoming of innovative methods that bypass traditional precursors, enabling access to more complex and novel derivatives.[8]

1. Direct Conversion from Sulfonic Acids & Salts: Recent protocols allow for the direct conversion of stable and widely available sulfonic acids or their salts into sulfonyl fluorides, avoiding the often harsh conditions required to first generate sulfonyl chlorides.[13][14]

-

Reagents: Deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride (SOF₂).[13][14]

-

Causality: These reagents activate the hydroxyl group of the sulfonic acid, converting it into a good leaving group, which is then displaced by fluoride. This approach is highly valuable as it utilizes stable starting materials.[13]

2. Synthesis from Thiols and Disulfides: This method leverages readily available thiol starting materials through an oxidative process.

-

Reagents: An oxidant and a fluoride source. Electrochemical methods have emerged as a green and efficient option, using KF as the fluoride source and avoiding chemical oxidants.[15][16] Another approach uses excess Selectfluor, which acts as both the oxidant and the fluorine source.[1]

-

Causality: The thiol is oxidized through several states to a sulfonyl intermediate, which is then trapped by fluoride. The electrochemical approach offers excellent control and avoids stoichiometric oxidant waste.[16]

3. Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, transition-metal catalysis provides a powerful tool. Aryl bromides or iodides can be converted to sulfonyl fluorides in a one-pot, two-step process.

-

Reagents: A palladium catalyst, an SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).[15]

-

Causality: The palladium catalyst facilitates the insertion of SO₂ into the aryl-halide bond to form a sulfinate intermediate. This intermediate is then fluorinated in situ by NFSI to yield the final product. This method is particularly powerful for modifying complex molecules at a late stage.[15]

4. Radical-Mediated Approaches: The generation of fluorosulfonyl radicals has opened new synthetic pathways.[17] These methods often utilize photocatalysis or electrocatalysis to generate the reactive species under mild conditions.[16]

-

Reagents: A fluorosulfonyl source like FSO₂Cl or by using an SO₂ source (DABSO) and a fluorine source (NFSI) under photocatalytic conditions.[16]

-

Causality: Visible light or an electric current initiates a single-electron transfer (SET) event, generating a fluorosulfonyl radical (•SO₂F). This highly reactive radical can then engage with various substrates, such as alkenes or alkynes, to form new C-S bonds.[8][16]

Caption: Modern synthetic routes to arylsulfonyl fluorides.

Chapter 3: In-Depth Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride

This protocol details a robust, two-step synthesis starting from commercially available 4-acetamidobenzenesulfonyl chloride. It is a foundational procedure that illustrates the principles of halogen exchange.

Materials:

-

4-Acetamidobenzenesulfonyl chloride (1.0 eq)

-

Potassium fluoride (KF, anhydrous, 3.0 eq)

-

18-Crown-6 (0.1 eq)

-

Acetonitrile (MeCN, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetamidobenzenesulfonyl chloride (e.g., 10.0 g).

-

Add anhydrous potassium fluoride (e.g., 7.5 g, 3.0 eq) and 18-crown-6 (e.g., 1.1 g, 0.1 eq).

-

Add anhydrous acetonitrile (e.g., 100 mL) to the flask.

-

Scientist's Note: Anhydrous conditions are crucial. Any moisture will hydrolyze the starting material to the corresponding sulfonic acid, which will not undergo fluorination and will complicate purification. 18-crown-6 is a phase-transfer catalyst that complexes the K⁺ ion, increasing the nucleophilicity of the fluoride anion in the organic solvent.

-

Step 2: Reaction Execution

-

Stir the suspension at room temperature for 15 minutes.

-

Heat the reaction mixture to 60 °C using a heating mantle.

-

Maintain stirring at 60 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Filter the suspension to remove excess KF and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude solid in dichloromethane (DCM, 150 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Scientist's Note: The aqueous washes remove any remaining crown ether and inorganic salts. The bicarbonate wash neutralizes any trace acidic impurities.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude 4-acetamidobenzenesulfonyl fluoride can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

-

Alternatively, if impurities persist, purification can be achieved via column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm identity and purity.

Chapter 4: Conclusion and Future Outlook

The synthesis of this compound derivatives has evolved from a field dominated by a few classical methods to a dynamic area of modern organic chemistry. Innovations in catalysis, electrochemistry, and radical chemistry have significantly broadened the accessibility and structural diversity of these valuable compounds.[5][16] As our understanding of their unique reactivity deepens, sulfonyl fluorides will continue to be indispensable tools in the development of selective covalent therapeutics and the construction of complex molecular architectures through SuFEx click chemistry. The ongoing challenge and opportunity lie in developing even more efficient, selective, and sustainable synthetic methods for the late-stage functionalization of complex biomolecules and drug candidates.[8][18]

References

- 1. mdpi.com [mdpi.com]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonyl Fluorides - Enamine [enamine.net]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 16. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01610B [pubs.rsc.org]

- 17. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of Proximity: A Guide to the Mechanism and Application of Sulfanilyl Fluoride Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Cysteine, a New Frontier in Covalent Probing

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for interrogating protein function, validating therapeutic targets, and developing novel inhibitors. For decades, the field has been dominated by electrophiles targeting the hyper-nucleophilic cysteine residue. However, the low abundance of cysteine in protein binding sites has limited the scope of this approach.[1] Enter the sulfonyl fluorides (SFs), a class of "privileged" electrophilic warheads that have revolutionized covalent targeting.[2]

Unlike their more reactive counterparts, sulfonyl fluorides exhibit a unique balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with a variety of nucleophilic amino acid residues.[3][4] This guide provides an in-depth exploration of the mechanism of action of sulfanilyl fluoride probes, their application in cutting-edge chemoproteomic workflows, and the principles of rational design that underpin their success. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to leverage these versatile tools with confidence and precision.

The Sulfonyl Fluoride Warhead: A Symphony of Stability and Reactivity

The utility of the sulfonyl fluoride moiety stems from the distinct properties of the sulfur(VI)-fluorine bond. This bond is remarkably stable under physiological conditions, resistant to reduction, and thermodynamically stable, setting it apart from more promiscuous electrophiles like sulfonyl chlorides.[2] However, this stability is not absolute. When a sulfonyl fluoride probe is brought into close proximity with a nucleophilic amino acid side chain within a protein's binding pocket, a highly specific, context-dependent reaction can occur.[1][2][5]

This "proximity-driven" reactivity is the cornerstone of the sulfonyl fluoride approach. The initial non-covalent binding of the probe's scaffold to the target protein (governed by the dissociation constant, K_I) positions the electrophilic warhead optimally for attack by a nearby nucleophile. This leads to an irreversible covalent bond formation (governed by the rate of inactivation, k_inact).[6] The result is a highly specific labeling event that is dependent not just on the intrinsic reactivity of the amino acid, but on the unique microenvironment of the binding site.[1]

The Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by sulfonyl fluoride probes occurs via a nucleophilic substitution reaction known as Sulfur(VI) Fluoride Exchange (SuFEx), a reaction class designated as a "click chemistry" tool for its reliability and specificity.[4][7] A nucleophilic amino acid side chain in the protein binding site attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.[8]

The versatility of SF probes lies in their ability to react with a broad array of nucleophilic residues, significantly expanding the "ligandable proteome" beyond the reach of cysteine-centric probes.[2][6][7][9]

-

Serine and Threonine: The historical targets for sulfonyl fluorides, the hydroxyl groups of serine and threonine are excellent nucleophiles, particularly when activated within an enzyme's active site.[2] This reactivity is the basis for classic serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[2]

-

Tyrosine: The phenolic hydroxyl group of tyrosine is a prime target for rationally designed SF probes.[10] Its nucleophilicity is often enhanced by proximal basic residues, such as lysine or histidine, which can deprotonate the hydroxyl group, making it a more potent nucleophile.[1][11]

-

Lysine: The ε-amino group of lysine is another key target.[5] Its reactivity is frequently modulated by nearby acidic residues like glutamate or aspartate, which can facilitate the nucleophilic attack.[1] Probes like 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA) have been instrumental in mapping the ATP-binding sites of kinases by targeting conserved lysine residues.[2][5]

-

Histidine: While a more challenging target, the rational design of probes that covalently modify histidine residues is an emerging and powerful strategy, as demonstrated in the development of modulators for proteins like cereblon (CRBN).[5][12]

-

Cysteine: Sulfonyl fluorides can react with cysteine, but the resulting thio-sulfonate linkage is often unstable and prone to hydrolysis, making SFs less suitable for achieving durable, irreversible inhibition of cysteine-containing proteins compared to other residues.[7][9]

Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).

Data Presentation: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

| Target Residue | Nucleophilic Group | Common Microenvironment Influence | Resulting Linkage | Stability of Adduct |

| Tyrosine | Phenolic hydroxyl (-OH) | Proximal basic residues (Lys, His) | Sulfonate ester | Stable |

| Lysine | Epsilon-amino (-NH₂) | Proximal acidic residues (Glu, Asp) | Sulfonamide | Stable |

| Serine | Hydroxyl (-OH) | Catalytic triad (in proteases) | Sulfonate ester | Stable |

| Threonine | Hydroxyl (-OH) | Catalytic triad (in proteases) | Sulfonate ester | Stable |

| Histidine | Imidazole nitrogen | Specific binding pocket orientation | Sulfonamide | Stable |

| Cysteine | Thiol (-SH) | General nucleophilicity | Thio-sulfonate ester | Often Unstable[7] |

Application Workflow: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes directly in native biological systems.[13][14] SF probes are exceptionally well-suited for ABPP due to their stability and context-dependent reactivity. A typical ABPP workflow is a self-validating system designed to confidently identify protein targets.

Caption: A typical experimental workflow for ABPP using a sulfonyl fluoride probe.

Experimental Protocol: Competitive ABPP for Target Identification & Occupancy

This protocol describes a standard method for identifying the protein targets of a small molecule inhibitor by measuring its ability to compete with a broad-spectrum this compound probe.

1. Materials:

-

Cells/Lysate: Proteome source of interest.

-

Inhibitor Stock: Test compound of interest dissolved in DMSO.

-

SF Probe Stock: Alkyne-functionalized sulfonyl fluoride probe (e.g., XO44 for kinases) in DMSO.[15]

-

Click Chemistry Reagents: Biotin-azide, copper(II) sulfate, TBTA ligand, sodium ascorbate.

-

Lysis Buffer: RIPA or similar buffer with protease inhibitors (excluding serine protease inhibitors like PMSF if SF targets are desired).

-

Streptavidin Agarose Beads.

-

Mass Spectrometry-grade Reagents: Trypsin, urea, TCEP, iodoacetamide, ammonium bicarbonate, formic acid.

2. Methodology:

-

Step 1: Competitive Incubation

-

Aliquot cell lysate into separate tubes.

-

Treat samples with varying concentrations of the test inhibitor (e.g., 0.1x to 100x expected IC₅₀) or DMSO as a vehicle control.

-

Incubate for 1 hour at 4°C to allow the inhibitor to bind to its targets. Causality: This pre-incubation step is critical. It ensures that the reversible or irreversible inhibitor occupies its target's binding site before the probe is introduced, providing a direct measure of competition.

-

-

Step 2: Probe Labeling

-

Add the alkyne-SF probe to all samples at a final concentration determined by optimization (typically 1-10 µM).

-

Incubate for 1 hour at room temperature to allow the probe to label accessible sites not blocked by the inhibitor.

-

-

Step 3: Click Chemistry

-

Sequentially add click chemistry reagents to each sample: biotin-azide, CuSO₄, TBTA, and freshly prepared sodium ascorbate.

-

Incubate for 1 hour at room temperature, protected from light. Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction specifically and covalently attaches a biotin reporter tag to the probe-labeled proteins, enabling their subsequent enrichment.

-

-

Step 4: Protein Precipitation and Enrichment

-

Precipitate proteins using cold acetone or methanol to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin agarose beads to the resuspended protein solution.

-

Incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

-

Wash the beads extensively with buffers of decreasing stringency (e.g., SDS, urea, ammonium bicarbonate) to remove non-specifically bound proteins.

-

-

Step 5: On-Bead Digestion and MS Analysis

-

Resuspend the washed beads in a denaturation buffer (e.g., 8M urea).

-

Reduce disulfide bonds with TCEP and alkylate cysteines with iodoacetamide.

-

Dilute the urea and add trypsin to digest the captured proteins into peptides overnight.

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Step 6: Data Analysis

-

Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.

-

Proteins whose signal significantly decreases in the inhibitor-treated samples compared to the vehicle control are identified as direct targets of the test compound. The degree of signal reduction correlates with target occupancy.

-

Conclusion: The Expanding Toolkit of Covalent Biology

This compound probes have fundamentally expanded the possibilities of chemical biology and covalent drug design. Their unique combination of stability and context-dependent reactivity allows for the precise targeting of a wide range of amino acids, moving far beyond the traditional reliance on cysteine.[2][6] By understanding the core mechanism of SuFEx chemistry and employing robust, self-validating workflows like ABPP, researchers can confidently identify novel drug targets, quantify target engagement in complex biological systems, and accelerate the development of next-generation covalent therapeutics. The continued exploration of new SF-based scaffolds and the rational design of probes for previously "undruggable" targets ensures that this versatile chemical tool will remain at the forefront of biomedical research for years to come.[1][16]

References

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]

- 11. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of Sulfanilyl Fluoride with Amino Acids for Advanced Drug Discovery and Chemical Biology

Foreword: Beyond Cysteine—Expanding the Covalent Frontier

For decades, the field of targeted covalent inhibitors has been dominated by the pursuit of a single, highly nucleophilic amino acid: cysteine. While this focus has yielded remarkable therapeutic successes, it has also inadvertently narrowed our view of the "druggable proteome," leaving countless proteins without an accessible cysteine to be deemed intractable. This guide delves into the chemistry of sulfonyl fluorides (SFs), a class of "privileged" electrophilic warheads that are fundamentally changing this paradigm.[1][2][3] By possessing a unique balance of aqueous stability and context-dependent reactivity, sulfonyl fluorides can engage a broad spectrum of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[4][5][6] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and providing the practical knowledge to harness its power for discovering the next generation of covalent medicines and chemical probes.[4][7]

Chapter 1: The Unique Chemical Biology of the Sulfonyl Fluoride Warhead

The S(VI)-F Bond: A Symphony of Stability and Latent Reactivity

The utility of the sulfonyl fluoride group in a biological setting stems from the unique properties of the sulfur(VI)-fluorine bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, being largely resistant to hydrolysis and reduction.[1][3] This stability is crucial, as it prevents the warhead from being promiscuously quenched by water or other biological nucleophiles before it reaches its intended protein target.

The "magic" of the sulfonyl fluoride lies in its latent reactivity. While stable in the bulk solvent, the electrophilicity of the sulfur atom is poised for activation. This activation is not typically catalytic in the traditional sense but is rather "proximity-enabled."[8][9] When a ligand bearing a sulfonyl fluoride moiety binds to a protein's surface or active site, it brings the S(VI)-F group into high effective molarity with nearby amino acid side chains. This sustained proximity dramatically increases the probability of a successful nucleophilic attack, transforming a stable, circulating molecule into a highly specific covalent modifier.

The Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism in a Protein Context

The core reaction is a nucleophilic substitution at the hexavalent sulfur center, termed Sulfur(VI) Fluoride Exchange, or SuFEx.[6][7] In the protein context, this is best described as a two-step process:

-

Reversible Binding: The parent molecule first docks into a binding pocket on the target protein, establishing a non-covalent, reversible interaction. This step is governed by standard principles of molecular recognition (e.g., hydrogen bonding, hydrophobic interactions).

-

Irreversible Covalent Modification: Once bound, a suitably positioned nucleophilic amino acid side chain attacks the electrophilic sulfur atom. This forms a transition state where the fluoride ion begins to depart, ultimately leading to the formation of a highly stable, covalent sulfonamide or sulfonate ester bond and the release of a fluoride ion.[8]

This two-step mechanism is the cornerstone of the specificity of sulfonyl fluoride probes. The initial binding event dictates the "where," and the presence of a nearby nucleophile dictates the "if."

Chapter 2: A Profile of Reactivity Across Nucleophilic Amino Acids

The versatility of sulfonyl fluorides lies in their ability to react with multiple nucleophilic residues, a significant advantage over cysteine-focused electrophiles.[4][10] However, the reactivity is not uniform and is highly dependent on the specific amino acid and its local microenvironment.

Tyrosine (Tyr): The Preferred Target

Tyrosine has emerged as a particularly favorable target for SuFEx chemistry.[4][6] The reaction proceeds via the nucleophilic attack of the deprotonated phenoxide side chain.

-

Causality: The pKa of the tyrosine phenol is ~10, but within protein binding pockets, it can be significantly lowered, making it a potent nucleophile at physiological pH (~7.4). Mildly basic conditions can further enhance reactivity by increasing the population of the more nucleophilic phenoxide ion.[11]

-

Adduct Stability: The resulting sulfonate ester linkage is exceptionally stable, making it ideal for applications requiring durable target engagement.[4][12]

Lysine (Lys): A Reliable and Abundant Nucleophile

Lysine is another primary target for sulfonyl fluorides. The unprotonated epsilon-amino group of the lysine side chain acts as the nucleophile.

-

Causality: While the pKa of the lysine side chain is high (~10.5), the fraction that is deprotonated and nucleophilic at physiological pH is sufficient for reaction, especially when driven by proximity within a binding site. The reaction forms a robust sulfonamide bond.[4][12]

-

Adduct Stability: The sulfonamide adduct is highly stable, comparable to the tyrosine-derived sulfonate ester.[6]

Serine (Ser) & Threonine (Thr): The Classic Protease Targets

Historically, serine was the first major target identified for sulfonyl fluorides, leading to the development of classic serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and AEBSF.[3]

-

Causality: The reactivity of serine and threonine is almost exclusively context-dependent, typically requiring activation by a catalytic triad within an enzyme's active site (e.g., in serine proteases). In these cases, the hydroxyl group is rendered hyper-nucleophilic, enabling a rapid reaction.

-

Adduct Stability: The resulting sulfonate ester is stable and effectively inactivates the enzyme.

Histidine (His): A Target of Opportunity

Histidine can also be modified by sulfonyl fluorides, with the reaction occurring on the imidazole side chain.[5][6]

-

Causality: The nucleophilicity of histidine is pH-dependent. The reaction is most often observed when a histidine residue is strategically positioned within a binding pocket, as seen with probes developed for cereblon.[5]

-

Adduct Stability: The stability of the resulting N-sulfonyl imidazole adduct is generally considered good.

Cysteine (Cys): A Case of Rapid but Transient Interaction

While sulfonyl fluorides react very quickly with the highly nucleophilic thiolate of cysteine, this interaction is often a chemical dead-end for achieving permanent modification.

-

Causality: The initial reaction forms a thiosulfonate ester adduct. However, this adduct is often unstable and susceptible to hydrolysis or subsequent reactions, collapsing to the corresponding sulfinic acid.[4][12][13]

-

Trustworthiness: This instability makes sulfonyl fluorides generally inappropriate for applications requiring the durable covalent inhibition of cysteine residues, a key distinction from traditional cysteine-targeting warheads like acrylamides.[4][6]

Data Summary: Reactivity and Stability Profile

The choice of a sulfonyl fluoride probe must be guided by an understanding of its relative reactivity and the stability of the adducts it forms.

| Amino Acid | Nucleophile | Relative Reactivity (Typical) | Adduct Formed | Adduct Stability | Key Considerations |

| Tyrosine | Phenoxide (-O⁻) | High | Sulfonate Ester | Very High | Preferred target; reactivity enhanced by basic pH.[11] |

| Lysine | Amine (-NH₂) | Moderate-High | Sulfonamide | Very High | Abundant on protein surfaces.[4] |

| Serine/Thr | Hydroxyl (-OH) | Low (High when activated) | Sulfonate Ester | High | Reactivity is highly context-dependent (e.g., enzyme active sites).[3] |

| Histidine | Imidazole | Moderate | N-Sulfonyl Imidazole | High | Reactivity is context-dependent and pH-sensitive.[5] |

| Cysteine | Thiolate (-S⁻) | Very High | Thiosulfonate Ester | Low / Unstable | Generally unsuitable for durable covalent modification.[4][12] |

Chapter 3: Experimental Design and Methodologies

A successful investigation into sulfonyl fluoride reactivity requires robust and well-controlled experimental protocols. The methodologies described here are designed to be self-validating, providing clear and interpretable results.

Rationale for Experimental Design

When designing an experiment to probe the reactivity of a sulfonyl fluoride, several factors must be considered:

-

Probe Selection: The electronic properties of the aryl ring on an arylsulfonyl fluoride can be tuned to modulate reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction but potentially lower hydrolytic stability.[12] A balance must be struck.

-

Model System: Initial studies are often performed with N-acetylated amino acids to determine intrinsic reactivity without the complexity of a folded protein.[12][13] This provides a baseline for understanding which residues are chemically preferred.

-

Buffer Conditions: Reactions are typically run in aqueous buffers (e.g., PBS, HEPES) at or near physiological pH (7.4-8.0). The choice of pH can be used to modulate reactivity, particularly for tyrosine.[11][13]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction kinetics with small molecules, allowing for the quantification of both reactant disappearance and product formation over time.[13] For protein-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential to identify the precise site(s) of modification.

Protocol: Kinetic Analysis of SF Reactivity with N-Acetyl Amino Acids

This protocol provides a framework for measuring the second-order rate constant of a reaction between a sulfonyl fluoride and a model amino acid.

Objective: To quantify the intrinsic reactivity of Sulfanilyl Fluoride X with N-acetyl-L-tyrosine.

Materials:

-

This compound X (SF-X), 100 mM stock in DMSO.

-

N-acetyl-L-tyrosine, 100 mM stock in reaction buffer.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

-

Quench Solution: 1 M HCl or other suitable acid.

-

HPLC system with a C18 column.

Procedure:

-

Reaction Setup (Pseudo-First-Order Conditions):

-

Rationale: By using a large excess (≥10-fold) of the amino acid, its concentration remains effectively constant, simplifying the kinetics to a pseudo-first-order regime.

-

In a microcentrifuge tube, add 980 µL of Reaction Buffer.

-

Add 10 µL of the 100 mM N-acetyl-L-tyrosine stock (Final concentration: 1 mM).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

To start the reaction, add 10 µL of the 100 mM SF-X stock (Final concentration: 0.1 mM).

-

Vortex immediately and start a timer. This is t=0.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately add the aliquot to a new tube containing 100 µL of Quench Solution. This stops the reaction.

-

-

HPLC Analysis:

-

Analyze each quenched time point by reverse-phase HPLC.

-

Monitor the disappearance of the SF-X peak and/or the appearance of the product adduct peak by integrating the peak area at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Plot the natural log (ln) of the remaining percentage of SF-X against time (in seconds).

-

The slope of the resulting linear fit is equal to -k_obs (the observed pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Amino Acid] .

-

Protocol: Identification of Modification Sites in a Target Protein

Objective: To identify the specific amino acid residue(s) on Protein Y modified by SF-X.

Procedure:

-

Protein Incubation:

-

Combine Protein Y (e.g., to a final concentration of 5-10 µM) with SF-X (e.g., 5-10 fold molar excess) in a suitable buffer (e.g., HEPES, pH 7.5).

-

Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Include a vehicle control (e.g., DMSO).

-

-

Sample Preparation for Proteomics:

-

Rationale: The protein must be denatured and digested into smaller peptides for MS analysis.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate free cysteines with iodoacetamide (IAA) to prevent disulfide scrambling.

-

Dilute the sample to <2 M urea and digest overnight with a protease (e.g., Trypsin).

-

-

LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) tip.

-

Analyze the peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Interpretation:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the sequence of Protein Y.

-

Specify a variable modification corresponding to the mass of the SF-X adduct on the potential target residues (Tyr, Lys, Ser, Thr, His).

-

The software will identify the peptide(s) containing the modification and pinpoint the exact amino acid residue that was covalently labeled.

-

Chapter 4: Applications in Drug Discovery and Chemical Proteomics

The ability to target a diverse set of amino acids opens up vast new opportunities in both targeted drug discovery and broad-scale proteomic profiling.

Designing Targeted Covalent Inhibitors Beyond Cysteine

The most direct application of SF chemistry is the design of targeted covalent inhibitors for proteins that lack a suitably positioned cysteine.[4][10]

-

Expertise & Experience: The process begins by identifying a reversible binder for the protein of interest. A sulfonyl fluoride warhead is then incorporated into the ligand at a position that, based on structural data or modeling, will place it in close proximity to a nucleophilic residue (e.g., a lysine or tyrosine) in the binding pocket. This strategy has been successfully used to develop potent and selective inhibitors for challenging targets like kinases and GTPases.[4][6]

Chemoproteomic Profiling to Map the Ligandable Proteome

SF-based probes are powerful tools for Activity-Based Protein Profiling (ABPP) and chemoproteomics.[10][13] Small, fragment-like SF probes equipped with a reporter tag (e.g., an alkyne for click chemistry) can be used to survey the entire proteome for "hotspots" of reactivity.

-

Trustworthiness: This "inverse drug discovery" approach is self-validating. By incubating the probe in cell lysates or even live cells, followed by proteomic analysis, one can identify all the proteins that are covalently labeled.[14] This method not only validates known targets but can also uncover entirely new ligandable sites on previously un-drugged proteins, thereby expanding the map of the druggable proteome.

Conclusion and Future Outlook

Sulfonyl fluorides and the underlying SuFEx chemistry represent a paradigm shift in covalent molecule design. Their unique combination of stability and tunable, proximity-driven reactivity allows researchers to engage a wide array of amino acid targets, breaking free from the "cysteine-or-bust" mindset. This guide has provided a foundational understanding of their reactivity profile and offered robust, validated protocols for their application. As synthetic methodologies for creating novel SF scaffolds continue to advance, and as our understanding of the protein features that govern reactivity deepens, sulfonyl fluorides are poised to become an indispensable part of the toolkit for chemical biologists and drug discoverers aiming to conquer the most challenging protein targets.[10]

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pnas.org [pnas.org]

- 10. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 12. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.stanford.edu [med.stanford.edu]

A Technical Guide to the Physicochemical Properties of Aryl Sulfonyl Fluorides for Drug Discovery Professionals

Introduction: The Rise of a Privileged Covalent Warhead

In the landscape of modern drug discovery and chemical biology, aryl sulfonyl fluorides have carved a significant niche as exceptionally versatile covalent modifiers. Their growing prominence stems from a finely tuned balance of chemical stability and latent reactivity, a combination that is highly sought after for the design of potent and selective covalent inhibitors. Unlike more aggressive electrophiles, the sulfonyl fluoride moiety offers a "Goldilocks" reactivity profile—stable enough to navigate the aqueous environment of biological systems, yet capable of forming robust covalent bonds with specific nucleophilic residues within a target protein's binding site. This guide provides a comprehensive exploration of the core physicochemical properties that underpin the utility of aryl sulfonyl fluorides, offering both foundational knowledge and practical insights for researchers in the field.

Section 1: The Duality of the Sulfonyl Fluoride Moiety: Stability Meets Reactivity

The defining characteristic of the aryl sulfonyl fluoride group (-SO₂F) is its remarkable stability in aqueous solution, a stark contrast to its more hydrolytically labile sulfonyl chloride (-SO₂Cl) cousins. This stability is a direct consequence of the high electronegativity of the fluorine atom, which forms a strong, polarized bond with the sulfur center. This inherent stability is a critical asset for drug development, minimizing the potential for indiscriminate, off-target reactions and allowing for better systemic exposure.

However, this kinetic stability belies a thermodynamic potential for reaction. When positioned correctly within the binding pocket of a target protein, the electrophilic sulfur atom of the sulfonyl fluoride becomes susceptible to nucleophilic attack by proximal amino acid residues such as lysine, tyrosine, serine, or histidine. This interaction leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage, thus covalently and often irreversibly modifying the protein target.

Key Physicochemical Parameters for Drug Development

| Property | General Characteristic | Implication for Researchers and Drug Developers |

| Aqueous Stability (Half-life) | Typically high (>24 hours) at physiological pH. | Enables systemic administration and reduces the risk of off-target reactions in the biological milieu. |

| Reactivity with Nucleophiles | Moderate and highly tunable via aryl ring electronics. | Allows for the fine-tuning of potency and selectivity towards the intended biological target. |

| Lipophilicity (cLogP) | Highly variable depending on the aryl substitution. | Directly impacts cell permeability, solubility, and overall pharmacokinetic profile (ADME). |

| Solubility | Can be a challenge; often requires formulation optimization. | Poor aqueous solubility can limit bioavailability and complicate in vitro assays. |

| Hydrogen Bonding Capacity | The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. | Can contribute significantly to binding affinity and specificity within the target's active site. |

Section 2: Fine-Tuning Reactivity through Aryl Ring Substitution

A key advantage of the aryl sulfonyl fluoride scaffold is the ability to modulate its reactivity through synthetic chemistry. The electronic nature of the substituents on the aryl ring directly dictates the electrophilicity of the sulfur center.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups withdraw electron density from the aryl ring. This effect is transmitted to the sulfonyl fluoride moiety, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. The result is an increase in the compound's intrinsic reactivity.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups push electron density into the aryl ring. This reduces the electrophilicity of the sulfur center, thereby decreasing the intrinsic reactivity of the sulfonyl fluoride.

This principle of electronic modulation is a powerful tool for medicinal chemists, allowing for the rational design of covalent inhibitors with a desired reactivity profile to maximize on-target activity while minimizing off-target liabilities.

Caption: Modulation of sulfonyl fluoride reactivity by aryl substituents.

Section 3: Experimental Protocol for Assessing Reactivity

Quantifying the intrinsic reactivity of a novel aryl sulfonyl fluoride is a critical step in its evaluation. A widely accepted method involves monitoring the reaction with a model thiol nucleophile, such as glutathione (GSH), using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom provides a clean and sensitive spectroscopic handle for this purpose.

Step-by-Step Workflow for Reactivity Assessment via ¹⁹F NMR

-

Preparation of Reagents:

-

Prepare a 20 mM stock solution of the test aryl sulfonyl fluoride in a suitable deuterated organic solvent (e.g., DMSO-d₆).

-

Prepare a 200 mM stock solution of glutathione (GSH) in a deuterated aqueous buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4).

-

-

Reaction Initiation and Setup:

-

In a clean NMR tube, add the deuterated buffer.

-

Add the aryl sulfonyl fluoride stock solution to achieve a final concentration of 1 mM.

-

Initiate the reaction by adding the GSH stock solution to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

-

Mix the contents thoroughly by gentle inversion.

-

-

¹⁹F NMR Data Acquisition:

-

Immediately acquire the first ¹⁹F NMR spectrum (t=0). This will serve as the initial reference point. The signal for the -SO₂F group should be a sharp singlet.

-

Place the NMR tube in a temperature-controlled environment, typically 37 °C, to mimic physiological conditions.

-

Acquire subsequent spectra at regular intervals (e.g., every hour for 6-24 hours, depending on the expected reactivity).

-

-

Data Analysis and Rate Constant Calculation:

-

Process the NMR spectra and integrate the peak corresponding to the starting aryl sulfonyl fluoride at each time point.

-

Plot the natural logarithm of the integral value (ln[Integral]) against time (in seconds).

-

Perform a linear regression on the data points. The negative of the slope of this line represents the pseudo-first-order rate constant (k_obs) in s⁻¹.

-

Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH (in M).

-

Caption: Workflow for determining the reactivity of aryl sulfonyl fluorides.

Section 4: Key Spectroscopic Signatures for Characterization

Beyond their use in kinetic assays, various spectroscopic techniques are essential for the routine characterization of aryl sulfonyl fluorides.

-

¹⁹F NMR: This is the most diagnostic technique. The sulfonyl fluoride group typically appears as a sharp singlet in a relatively uncongested region of the spectrum, generally between +40 and +70 ppm (relative to CFCl₃). Its chemical shift can be subtly influenced by the electronic environment of the aryl ring.

-

¹H and ¹³C NMR: The strong electron-withdrawing nature of the -SO₂F group leads to a significant downfield shift for the protons and carbons of the attached aryl ring, providing clear evidence of its presence.

-

Infrared (IR) Spectroscopy: Aryl sulfonyl fluorides display two characteristic and strong stretching bands for the S=O bonds. The asymmetric stretch is typically observed in the 1410–1380 cm⁻¹ region, while the symmetric stretch appears around 1210–1180 cm⁻¹.

Conclusion

The unique physicochemical properties of aryl sulfonyl fluorides, particularly their blend of stability and tunable reactivity, have cemented their status as a privileged electrophile in covalent drug design. A thorough understanding of how to characterize and modulate these properties is paramount for any research program aiming to leverage this powerful chemical tool. By applying the principles and experimental workflows detailed in this guide, researchers can more effectively design, synthesize, and evaluate novel aryl sulfonyl fluoride-based probes and therapeutics to address a wide range of biological targets.

A Comprehensive Technical Guide to the Structural Analysis of Sulfanilyl Fluoride Compounds

Executive Summary

The sulfanilyl fluoride (SF) moiety has emerged as a cornerstone in modern medicinal chemistry and chemical biology, primarily due to the unique duality of the sulfur(VI)-fluoride (S(VI)-F) bond: remarkable stability under physiological conditions, yet tunable reactivity toward specific biological nucleophiles.[1][2][3][4] This characteristic has positioned SF-containing molecules as privileged warheads for covalent inhibitors and as versatile connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[5][6][7] The precise biological function and reactivity of these compounds are intrinsically linked to their three-dimensional structure and electronic properties. Therefore, a rigorous and multi-faceted approach to their structural analysis is not merely a characterization step but a critical component of rational drug design and molecular engineering. This guide provides an in-depth exploration of the essential techniques and expert rationale behind the structural elucidation of this compound compounds, intended for researchers, chemists, and drug development professionals. We will delve into the gold-standard methods of X-ray crystallography, the indispensable role of multinuclear NMR spectroscopy, and the synergistic power of computational modeling, offering both theoretical grounding and practical, field-proven protocols.

Section 1: The this compound Moiety: A Nexus of Stability and Reactivity

The Unique Character of the S(VI)-F Bond

The utility of the this compound group stems from the distinct properties of the S(VI)-F bond. This bond is characterized by high thermodynamic stability, making it resistant to hydrolysis, oxidation, and reduction in complex biological environments.[4][5] Unlike their more reactive sulfonyl chloride counterparts, which are susceptible to reductive collapse, sulfonyl fluorides offer a robust handle that can be carried through multi-step syntheses.[2][3] This stability is a direct consequence of the high bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol) compared to the S-Cl bond (approx. 46 kcal/mol).[4]

However, this stability is not inertness. The highly electrophilic sulfur(VI) center can be activated to react with potent nucleophiles, a process central to its function. This "dormant awakening reactivity" is the key to its success in forming covalent bonds with specific amino acid residues in proteins.[8]

Foundational Roles in Drug Discovery and Chemical Biology

The SF moiety has proven invaluable in two major areas:

-

Covalent Inhibitors: As electrophilic "warheads," sulfonyl fluorides can form stable, covalent bonds with nucleophilic amino acid residues such as lysine (Lys), tyrosine (Tyr), and histidine (His).[1][6] This irreversible or slowly reversible binding can lead to potent and durable target inhibition, a highly desirable trait in drug development. Structure-based drug design (SBDD) allows for the fine-tuning of the SF warhead's reactivity and selectivity for a specific target.[3]

-

SuFEx Click Chemistry: Popularized by Nobel Laureate K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction.[5][7][9] It enables the rapid, efficient, and modular assembly of complex molecules under biocompatible conditions, finding wide application in materials science, drug discovery, and bioconjugation.[1][5][10]

Given these roles, a precise understanding of the molecule's 3D structure is paramount. It dictates how the molecule fits into a binding pocket, the orientation of the SF group relative to target nucleophiles, and how electronic effects from the rest of the molecule modulate the electrophilicity of the sulfur atom.

Section 2: Definitive Structural Elucidation: X-Ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of this compound compounds. It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the solid state.[11][12] Furthermore, it reveals the intricate network of intermolecular interactions that govern crystal packing, which can provide insights into the molecule's behavior in condensed phases.[2]

Experimental Workflow: From Synthesis to Structure

The path from a synthesized compound to a refined crystal structure is a systematic process. Each step is critical for the success of the next, demanding meticulous execution.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

This protocol outlines the essential steps for obtaining a publication-quality crystal structure.

1. Crystal Growth (Self-Validating Step):

- Rationale: The ability to grow well-ordered single crystals is itself a powerful indicator of high purity. Impurities disrupt the crystal lattice, impeding the formation of diffraction-quality crystals.

- Step 1: Dissolve the highly purified this compound compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane, ethyl acetate, acetone, or mixtures with hexane/pentane).

- Step 2: Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely covered vial over several days is the most common method. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

- Step 3: Carefully select a suitable crystal (clear, well-defined faces, no visible defects) under a microscope and mount it on a goniometer head.

2. Data Collection:

- Rationale: To obtain a dataset with sufficient resolution and completeness to accurately determine atomic positions.

- Step 1: Center the crystal in the X-ray beam of a diffractometer.

- Step 2: Perform an initial unit cell determination.

- Step 3: Execute a full data collection strategy, typically involving rotating the crystal and collecting multiple frames of diffraction data. Modern diffractometers automate this process.

3. Structure Solution and Refinement:

- Rationale: To convert the measured diffraction intensities into a chemically meaningful atomic model.

- Step 1: Process the raw data (integration and scaling) to produce a reflection file.

- Step 2: Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT) to obtain an initial electron density map and atomic model.[11]

- Step 3: Refine the model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[11] This iterative process involves refining atomic positions, and thermal parameters, and placing hydrogen atoms in calculated positions.

Interpreting Crystallographic Data

The final output (typically a Crystallographic Information File, CIF) is a rich source of structural information.

Data Presentation: Key Crystallographic Parameters

| Parameter | Typical Value (Aryl-SO₂F) | Significance |

| S-F Bond Length | 1.55 - 1.58 Å | Indicates the strength and nature of the S-F bond. |

| S=O Bond Length | 1.41 - 1.44 Å | Shorter than S-F, confirming double bond character. |

| S-C (aryl) Bond Length | 1.75 - 1.78 Å | Standard single bond length. |

| O-S-O Angle | ~120° - 125° | Reflects the tetrahedral geometry at the sulfur center. |

| F-S-O Angle | ~105° - 108° | Smaller than O-S-O due to electronic repulsion. |

These values are representative and can be influenced by the electronic nature of the aryl ring substituents.

A key aspect of analysis is examining non-covalent interactions. While the fluoride atom is a poor hydrogen bond acceptor, it can participate in F-π interactions.[12] The sulfonyl oxygens, however, are significant hydrogen bond acceptors and often dominate the intermolecular interactions.[11][12]

Section 3: Structural Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure, purity, and electronic environment of this compound compounds in solution, which is more representative of their state in biological assays.

The Power of Multinuclear NMR

A combination of ¹H, ¹³C, and ¹⁹F NMR is required for comprehensive characterization.

-

¹H and ¹³C NMR: These standard techniques confirm the organic framework of the molecule. The powerful electron-withdrawing effect of the -SO₂F group leads to significant downfield shifts for adjacent aromatic protons and carbons, providing clear diagnostic signals.[13]

-

¹⁹F NMR: This is the most critical NMR technique for this class of compounds. Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it is highly sensitive. A single, sharp signal in the ¹⁹F NMR spectrum provides unambiguous evidence for the presence and integrity of the sulfonyl fluoride group. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying structure-activity relationships.[14][15][16]

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

1. Sample Preparation:

- Step 1: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Step 2: Ensure the solvent is free from fluorine-containing impurities.

- Step 3: Add an internal standard if precise chemical shift referencing is required, although external referencing to CFCl₃ (δ = 0 ppm) is common.

2. Instrument Setup and Acquisition:

- Rationale: To ensure accurate chemical shift determination and good signal-to-noise without artifacts.

- Step 1: Tune and match the NMR probe for the ¹⁹F frequency.

- Step 2: Set the spectral width appropriately. For aryl sulfonyl fluorides, a range from +80 ppm to +60 ppm is typically sufficient.

- Step 3: Use a simple pulse-acquire experiment. Proton decoupling is often applied to remove ¹H-¹⁹F couplings and simplify the spectrum to a single sharp peak.

- Step 4: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: Typical NMR Chemical Shifts for 4-substituted Benzenesulfonyl Fluoride

| Nucleus | Typical Chemical Shift (ppm) | Rationale/Comments |

| ¹⁹F | +64 to +68 | The characteristic region for aryl sulfonyl fluorides.[14][15] Electron-donating groups on the ring cause an upfield shift (higher ppm value), while electron-withdrawing groups cause a downfield shift. |

| ¹H (ortho to -SO₂F) | 7.9 - 8.2 | Deshielded due to the strong electron-withdrawing and anisotropic effects of the sulfonyl group. |

| ¹³C (ipso to -SO₂F) | 135 - 145 | Can be difficult to observe due to long relaxation times but is significantly deshielded. |

Section 4: Computational and Advanced Spectroscopic Methods

To build a holistic structural understanding, experimental data from crystallography and NMR should be integrated with computational modeling and other spectroscopic techniques.

In Silico Analysis: Bridging Structure and Property

Computational methods provide insights that are often inaccessible through experiment alone.

-

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts, allowing for direct comparison with experimental data to validate the assigned structure.[2] Crucially, it can also be used to calculate electronic properties like molecular electrostatic potential, which helps identify the most electrophilic sites on the molecule and rationalize its reactivity.

-

Hirshfeld Surface Analysis: This powerful tool, derived from crystallographic data, allows for the visualization and quantification of intermolecular interactions within the crystal.[2][11] It maps close contacts, providing a detailed picture of how molecules interact with their neighbors, highlighting the roles of the sulfonyl oxygens and other functional groups in the crystal packing.[12]

Caption: Synergy between experimental and computational methods.

Complementary Spectroscopic Techniques

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and elemental composition (via High-Resolution Mass Spectrometry, HRMS) of the synthesized compound. Fragmentation patterns can also provide structural information.

-

Infrared (IR) Spectroscopy: Provides functional group information. The sulfonyl (-SO₂) group exhibits two strong, characteristic stretching vibrations, typically found around 1370-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

Section 5: Conclusion and Future Outlook

The structural analysis of this compound compounds is a comprehensive endeavor that relies on the synergistic application of multiple high-resolution techniques. While X-ray crystallography delivers the definitive solid-state architecture, NMR spectroscopy provides crucial insights into the solution-state properties and electronic environment. These experimental cornerstones, when augmented by the predictive and explanatory power of computational chemistry, afford a complete and robust understanding of a molecule's structure.

This detailed structural knowledge is the bedrock upon which effective drug discovery and molecular design are built. It allows scientists to understand structure-activity relationships, predict reactivity, and rationally design the next generation of covalent probes and therapeutics. As synthetic methods continue to expand the diversity of accessible sulfonyl fluorides, these rigorous analytical workflows will remain essential for translating novel chemical matter into functional and impactful tools for science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarscommons.fgcu.edu]

- 13. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

The Advent of a Privileged Warhead: An In-depth Guide to the Early Research on Sulfonyl Fluorides as Covalent Inhibitors

<_ _>

Introduction: The Quest for Irreversible Inhibition

In the landscape of drug discovery and chemical biology, the ability to achieve durable, long-lasting modulation of protein function is a significant advantage. While reversible inhibitors operate through transient binding equilibria, covalent inhibitors form a stable, chemical bond with their target protein, leading to essentially irreversible inactivation. This guide delves into the foundational research that established the sulfonyl fluoride moiety as a "privileged warhead" for covalent inhibition, a journey that transformed it from a chemical curiosity into an indispensable tool for biochemists and drug developers. We will explore the fundamental chemistry, seminal discoveries, and early experimental methodologies that cemented the sulfonyl fluoride's place in the covalent inhibitor toolkit.

The Sulfonyl Fluoride: A Unique Balance of Stability and Reactivity

The utility of the sulfonyl fluoride (SF) group lies in a chemical paradox: it is remarkably stable in aqueous environments, yet sufficiently reactive to form covalent bonds with nucleophilic amino acid residues within the confines of a protein's binding pocket.[1][2][3]

-

Inherent Stability: Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are resistant to rapid hydrolysis and reduction.[2] This stability is crucial, as it allows SF-containing molecules to traverse the aqueous milieu of a biological system and reach their intended target without premature degradation.[4]

-

Context-Dependent Reactivity: The genius of the SF warhead is that its reactivity is dramatically enhanced by the specific microenvironment of an enzyme's active site.[5][6] The precise positioning of catalytic residues can polarize the sulfur-fluorine bond, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This "context-dependent" reactivity is the key to achieving target selectivity while minimizing off-target reactions.

The primary targets for sulfonyl fluorides are amino acids with nucleophilic side chains. Early research focused overwhelmingly on serine, but the repertoire of known targets has since expanded significantly.[1][7][8]

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Early Focus | Modern Understanding |

| Serine | Hydroxyl (-OH) | Primary Target | Well-established; core of serine protease inhibition.[5][9][10] |

| Tyrosine | Phenolic Hydroxyl | Secondary Target | Increasingly recognized and targeted.[8][9][11] |

| Lysine | Epsilon-amino (-NH₂) | Secondary Target | A common target for SF probes.[1][8][9][11] |

| Threonine | Hydroxyl (-OH) | Less Common | Reactivity demonstrated, but less exploited than serine.[5][7] |

| Histidine | Imidazole Ring | Less Common | Targeted in specific contexts, like for cereblon.[7][8] |

Foundational Discoveries: From Serine Proteases to Broader Applications